molecular formula C8H13NSn B8769390 Pyridine,3-(trimethylstannyl)- CAS No. 59020-09-6

Pyridine,3-(trimethylstannyl)-

Cat. No. B8769390
M. Wt: 241.91 g/mol
InChI Key: VDHNKGVVXBUCFR-UHFFFAOYSA-N
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Patent
US04316853

Procedure details

To a reaction vessel equipped with a mechanically driven agitator, water-cooled condenser, addition funnel, thermometer, and nitrogen inlet was added a solution containing 17.1 g. (0.108 mole) of 3-bromopyridine in 150 cc. of anhydrous ether. The solution was cooled to -50° C. using a dry ice-acetone bath. By a dropwise addition, 40 cc. (0.108 mole) of n-butyllithium in n-hexane was added over 14 minutes. The resulting yellow-orange solution was stirred for an additional 60 minutes. A solution containing 17.9 g. (0.09 mole) of trimethyltin chloride in 150 cc. of anhydrous benzene was added over 40 minutes, followed by a 75 minute stirring period. The dark orange solution was warmed to room temperature and stirred 18 hours before being hydrolyzed with a saturated aqueous solution of ammonium chloride. The aqueous phase was separated from the organic phase and washed with 200 cc. of ether. The organic portions were combined, dried over a quantity of anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. A dark red liquid (16.2 g.) was isolated and distilled under reduced pressure (0.1-0.2 mm.). A clear, colorless liquid fraction boiling at 50°-60° C. was collected and redistilled (6.5 mm.). The fraction boiling at 100°-103° C. was collected and analyzed. The tin content was found to be 48.89%. The calculated tin content for trimethyl-3-pyridyltin is 49.07%. Gas chromatographic analysis indicated a purity of 98% and the refractive index was recorded as 1.5399 at 25° C. The nuclear magnetic resonance spectrum contained a singlet at 0.33 ppm. (CH3 -Sn, 9H's), a complex multiplet centered at 7.2 ppm. (β-pyridyl H, 1H), a doublet of triplets at 7.75 ppm. (γ-pyridyl H, 1H), a doublet of doublets at 8.52 ppm. (γ-pyridyl H on 6 carbon, 1H), and a doublet at 8.65 ppm. (γ-pyridyl H on 2 carbon, 1H), in agreement with the expected structure.
Quantity
0.108 mol
Type
reactant
Reaction Step One
Quantity
0.108 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.09 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.C([Li])CCC.[CH3:13][Sn:14](Cl)([CH3:16])[CH3:15].[Cl-].[NH4+]>CCCCCC.C1C=CC=CC=1.CCOCC.O>[CH3:13][Sn:14]([CH3:16])([CH3:15])[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.108 mol
Type
reactant
Smiles
BrC=1C=NC=CC1
Step Two
Name
Quantity
0.108 mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
0.09 mol
Type
reactant
Smiles
C[Sn](C)(C)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
The resulting yellow-orange solution was stirred for an additional 60 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
condenser, addition funnel
ADDITION
Type
ADDITION
Details
thermometer, and nitrogen inlet was added a solution
ADDITION
Type
ADDITION
Details
containing 17.1 g
ADDITION
Type
ADDITION
Details
By a dropwise addition, 40 cc
ADDITION
Type
ADDITION
Details
A solution containing 17.9 g
WAIT
Type
WAIT
Details
followed by a 75 minute
Duration
75 min
STIRRING
Type
STIRRING
Details
stirring period
TEMPERATURE
Type
TEMPERATURE
Details
The dark orange solution was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated from the organic phase
WASH
Type
WASH
Details
washed with 200 cc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over a quantity of anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
A dark red liquid (16.2 g.) was isolated
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure (0.1-0.2 mm.)
CUSTOM
Type
CUSTOM
Details
A clear, colorless liquid fraction boiling at 50°-60° C. was collected
DISTILLATION
Type
DISTILLATION
Details
redistilled (6.5 mm.)
CUSTOM
Type
CUSTOM
Details
The fraction boiling at 100°-103° C. was collected
CUSTOM
Type
CUSTOM
Details
was recorded as 1.5399 at 25° C

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
Smiles
C[Sn](C=1C=NC=CC1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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